molecular formula C14H22N2O3 B1382203 tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate CAS No. 1803594-83-3

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate

Cat. No.: B1382203
CAS No.: 1803594-83-3
M. Wt: 266.34 g/mol
InChI Key: POCFPDXRIGQUIJ-UHFFFAOYSA-N
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Description

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate: is a synthetic organic compound with the molecular formula C14H22N2O3 It is characterized by the presence of a tert-butyl carbamate group attached to a hydroxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison:

Conclusion

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate is a compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,11,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCFPDXRIGQUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate
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tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate

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